CGP 53716

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

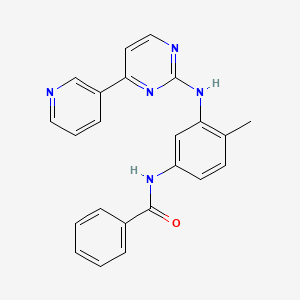

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O/c1-16-9-10-19(26-22(29)17-6-3-2-4-7-17)14-21(16)28-23-25-13-11-20(27-23)18-8-5-12-24-15-18/h2-15H,1H3,(H,26,29)(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEJSOXEHKCNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CGP 53716 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 53716 is a potent, cell-permeable inhibitor of protein tyrosine kinases, initially characterized as a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor. Subsequent research has revealed a broader specificity, with inhibitory activity also observed against other receptor tyrosine kinases (RTKs) such as the basic Fibroblast Growth Factor (bFGF) receptor and the Epidermal Growth Factor (EGF) receptor, albeit with lower potency. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its primary targets and downstream signaling pathways. While direct interactions with SIK, LATS1, the Hippo pathway, or CREB have not been documented, this guide will explore the potential for indirect modulation of these pathways through its primary RTK targets. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of receptor tyrosine kinases. This action prevents the autophosphorylation of the receptors upon ligand binding, a critical step in the activation of downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.

Primary Target: Platelet-Derived Growth Factor Receptor (PDGFR)

The principal target of this compound is the PDGF receptor family (PDGFRα and PDGFRβ). By inhibiting PDGFR autophosphorylation, this compound effectively blocks the recruitment and activation of downstream signaling molecules, including those in the Ras-MAPK and PI3K-Akt pathways. This leads to a potent inhibition of PDGF-mediated cellular responses.

Broader Kinase Inhibition Profile

While initially lauded for its selectivity, further studies have demonstrated that this compound also inhibits other RTKs, including the bFGF and EGF receptors. This broader activity is important to consider in the interpretation of experimental results and for its potential therapeutic applications.

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the known inhibitory activities of this compound. It is important to note that specific IC50 values from direct kinase assays are not consistently reported in the public domain. The data presented here is derived from cellular assays measuring the inhibition of growth factor-induced DNA synthesis.

| Target Pathway | Assay Type | Cell Line(s) | Selectivity | Reference |

| PDGF-BB-stimulated DNA synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC), Balb/3T3 Fibroblasts | High Potency | [1] |

| bFGF-stimulated DNA synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC), Balb/3T3 Fibroblasts | 2- to 4-fold less potent than against PDGF-BB | [1] |

| EGF-stimulated DNA synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC), Balb/3T3 Fibroblasts | 2- to 4-fold less potent than against PDGF-BB | [1] |

Signaling Pathways

Inhibition of the PDGFR Signaling Cascade

This compound directly interferes with the initial step of the PDGFR signaling cascade. The following diagram illustrates the canonical PDGFR signaling pathway and the point of inhibition by this compound.

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Potential Indirect Regulation of the Hippo Pathway

There is no direct evidence of this compound binding to or inhibiting core components of the Hippo pathway (e.g., LATS1/2, MST1/2). However, RTK signaling can indirectly influence the activity of the Hippo pathway effector, YAP.[2][3][4] The PI3K-Akt and Ras-MAPK pathways, which are downstream of PDGFR, EGFR, and FGFR, have been shown to modulate YAP activity.[2][3][4] Therefore, it is plausible that by inhibiting these RTKs, this compound could indirectly lead to an increase in YAP phosphorylation and its cytoplasmic sequestration, thereby inhibiting its pro-proliferative and anti-apoptotic functions.

Caption: Potential indirect regulation of the Hippo pathway by this compound.

Experimental Protocols

PDGF Receptor Autophosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on PDGF-induced receptor autophosphorylation in a cell-based assay.

Materials:

-

Cell line expressing PDGFR (e.g., Balb/3T3 fibroblasts)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Recombinant human PDGF-BB

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-PDGFRβ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours in serum-free medium.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

-

PDGF Stimulation:

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C. A non-stimulated control should be included.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total PDGFRβ antibody to confirm equal loading.

-

Cell Proliferation Assay (Thymidine Incorporation)

This protocol details a method to measure the effect of this compound on cell proliferation induced by various growth factors.[5][6]

Materials:

-

Adherent cell line (e.g., Rat Aortic Smooth Muscle Cells)

-

Cell culture medium

-

Growth factors (PDGF-BB, bFGF, EGF)

-

This compound

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

-

Serum Starvation:

-

After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

-

-

Treatment:

-

Add fresh serum-free medium containing various concentrations of this compound.

-

After 1 hour of pre-incubation with the inhibitor, add the respective growth factors (PDGF-BB, bFGF, or EGF) to the wells. Include control wells with no growth factor and no inhibitor.

-

-

Thymidine Labeling:

-

After 18-24 hours of incubation with the treatments, add [³H]-Thymidine to each well (e.g., 1 µCi/well).

-

Incubate for an additional 4-6 hours.

-

-

Harvesting and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.

-

Wash the wells twice with ice-cold 5% TCA.

-

Solubilize the precipitated DNA by adding a lysis solution (e.g., 0.1 M NaOH with 1% SDS).

-

-

Scintillation Counting:

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of DNA synthesis and, therefore, cell proliferation.

-

Caption: Workflow for a thymidine incorporation-based cell proliferation assay.

Conclusion

This compound is a valuable research tool for studying the roles of receptor tyrosine kinases in various cellular processes. Its primary mechanism of action is the inhibition of PDGFR, with additional activity against other RTKs like FGFR and EGFR. While a direct link to the SIK, LATS1, Hippo, or CREB pathways has not been established, its potent effect on upstream RTK signaling suggests a potential for indirect modulation of these and other downstream pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of action of this compound and to explore its therapeutic potential. Careful consideration of its multi-targeted nature is essential for the accurate interpretation of experimental outcomes.

References

- 1. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hippo Signaling Pathway as a Central Mediator of Receptors Tyrosine Kinases (RTKs) in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hippo Signaling Pathway as a Central Mediator of Receptors Tyrosine Kinases (RTKs) in Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

The Role of CGP 53716 in Elucidating Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 53716 is a potent and selective protein-tyrosine kinase inhibitor predominantly used in research to investigate the physiological and pathological roles of the Platelet-Derived Growth Factor (PDGF) receptor. By specifically targeting the PDGF receptor, this compound serves as a critical tool for dissecting the signaling cascades that regulate cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the research applications of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of its kinase selectivity.

Introduction to this compound

This compound is a 2-phenylaminopyrimidine class compound that exhibits high affinity and selectivity for the PDGF receptor tyrosine kinase.[1] Its primary utility in a research setting is to inhibit the autophosphorylation of the PDGF receptor, a critical step in the activation of downstream signaling pathways.[1][2] This inhibitory action allows researchers to study the specific contributions of PDGF receptor signaling in various biological processes and disease models, particularly in areas such as cancer biology and vascular proliferative diseases.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the PDGF receptor kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins, effectively shutting down the PDGF-mediated signaling cascade.[1]

Kinase Selectivity Profile

While this compound is recognized for its selectivity towards the PDGF receptor, it is important to consider its activity against other kinases to ensure accurate interpretation of experimental results. The following table summarizes the known selectivity of this compound.

| Kinase Target | Potency/Selectivity | Reference |

| PDGF Receptor | High | [1] |

| EGF-dependent cell growth | ~30-fold less potent than against PDGF-mediated growth | [1] |

| IL-3-dependent cell growth | ~30-fold less potent than against PDGF-mediated growth | [1] |

| bFGF-stimulated DNA synthesis | 2- to 4-fold less potent than against PDGF-BB-stimulated DNA synthesis | [3] |

| EGF-stimulated DNA synthesis | 2- to 4-fold less potent than against PDGF-BB-stimulated DNA synthesis | [3] |

Signaling Pathways Modulated by this compound

This compound primarily impacts the PDGF receptor signaling pathway. Upon binding of PDGF, the receptor dimerizes and autophosphorylates, creating docking sites for various SH2 domain-containing proteins. This initiates multiple downstream cascades, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration. This compound's inhibition of the initial autophosphorylation event effectively blocks all subsequent downstream signaling.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various experimental settings.

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on PDGF receptor kinase activity.

Methodology:

-

Prepare Reagents:

-

Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.

-

Recombinant human PDGF receptor kinase.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP and ³³P-ATP.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase and substrate to the kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP (final concentration typically at or below the Km for ATP, e.g., 10 µM).

-

Incubate the reaction for a set time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a P81 phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated ³³P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Western Blot Analysis of PDGFR Autophosphorylation

This protocol is used to assess the effect of this compound on PDGF-induced receptor autophosphorylation in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells known to express the PDGF receptor (e.g., fibroblasts, smooth muscle cells) to sub-confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

-

Immunoprecipitation (Optional, for enhanced signal):

-

Incubate a portion of the cell lysate with an anti-PDGFR antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-receptor complex.

-

Wash the beads several times with lysis buffer.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples (whole-cell lysates or immunoprecipitates) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated PDGFR (e.g., anti-phospho-PDGFRβ Tyr751) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFR.

-

Cell Proliferation Assay

This protocol measures the effect of this compound on PDGF-driven cell proliferation.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow the cells to adhere overnight.

-

Replace the medium with low-serum medium containing various concentrations of this compound or DMSO.

-

Add PDGF-BB to stimulate proliferation.

-

-

Thymidine Incorporation Assay:

-

After a desired incubation period (e.g., 24-48 hours), add [³H]-thymidine to each well and incubate for an additional 4-18 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Alternative Proliferation Assays:

-

MTT/XTT Assay: At the end of the treatment period, add MTT or XTT reagent to the wells and incubate until a color change is observed. Measure the absorbance at the appropriate wavelength.

-

Cell Counting: At the end of the treatment period, detach the cells and count them using a hemocytometer or an automated cell counter.

-

Conclusion

This compound is an invaluable tool for researchers studying PDGF receptor-mediated signaling. Its selectivity allows for the targeted inhibition of this pathway, enabling a detailed investigation of its role in health and disease. The experimental protocols provided in this guide offer a framework for utilizing this compound to probe the intricacies of cellular signaling and to explore its potential therapeutic applications. As with any inhibitor, careful consideration of its selectivity profile and the use of appropriate controls are essential for robust and reliable experimental outcomes.

References

Unraveling the Molecular Trajectory of CGP 53716: A Technical Guide to its Signaling Pathway

For Immediate Release

This technical guide provides an in-depth exploration of the signaling pathway of CGP 53716, a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular cascades and experimental designs.

Core Mechanism of Action: Selective Inhibition of the PDGF Receptor

This compound is a protein-tyrosine kinase inhibitor belonging to the 2-phenylaminopyrimidine class.[1] Its primary mechanism of action is the selective inhibition of the PDGF signal transduction pathway.[1][2][3] This selectivity is crucial for its therapeutic potential in diseases driven by aberrant PDGF receptor activation, such as certain cancers and proliferative vascular disorders.[1][3][4]

The binding of PDGF to its receptor triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation creates docking sites for various downstream signaling molecules, initiating a cascade of events that lead to cell growth, proliferation, and migration.

This compound exerts its inhibitory effect by directly targeting the kinase activity of the PDGF receptor, thereby preventing this initial autophosphorylation step.[2][4] The blockade of receptor autophosphorylation effectively halts the entire downstream signaling cascade, leading to the inhibition of PDGF-mediated cellular responses.

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of this compound have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the PDGF receptor kinase compared to other protein tyrosine kinases.

| Kinase Target | IC50 (µM) |

| PDGF Receptor | 0.03 - 0.1[2] |

| v-Abl | 0.6[2] |

| EGF Receptor | > 100[2] |

| c-Src | > 100[2] |

| c-Lyn | > 100[2] |

| c-Fgr | > 100[2] |

| Csk | > 100[2] |

| TPK-IIB | > 100[2] |

Table 1: In vitro kinase inhibitory activity of this compound.

The this compound Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: this compound inhibits the PDGF signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Protein Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against various protein kinases.

Methodology:

-

Lysates from BALB/c 3T3 cells, either untreated or treated with PDGF (50 ng/ml) for 10 minutes, are immunoprecipitated with anti-PDGF receptor antibodies.

-

The immunoprecipitates are stimulated with PDGF (50 ng/ml) for 10 minutes at 4°C.

-

Various concentrations of this compound or a control buffer are added to the immunoprecipitates and incubated for 10 minutes at 4°C.

-

The kinase reaction is initiated by adding 10 µCi of [γ-³²P]ATP in 1 µM ATP, and the samples are incubated for a further 10 minutes at 4°C.

-

The reactions are stopped by the addition of SDS/PAGE sample buffer, boiled for 5 minutes, and analyzed by SDS/PAGE (7.5% gels) and autoradiography.[2]

PDGF Receptor Autophosphorylation in Intact Cells

Objective: To assess the effect of this compound on PDGF-stimulated receptor autophosphorylation in a cellular context.

Methodology:

-

BALB/c 3T3 cells are pre-incubated with varying concentrations of this compound for 90 minutes.

-

The cells are then stimulated with PDGF for 10 minutes.

-

Cell lysates are prepared and subjected to immunoblotting with anti-phosphotyrosine antibodies to detect the phosphorylation status of the PDGF receptor.[2]

c-fos mRNA Induction Assay

Objective: To determine the effect of this compound on PDGF-induced c-fos gene expression.

Methodology:

-

Cells are treated with this compound at various concentrations.

-

The cells are then stimulated with PDGF.

-

Total RNA is extracted from the cells at specific time points post-stimulation.

-

The levels of c-fos mRNA are quantified using techniques such as Northern blotting or quantitative real-time PCR (qRT-PCR).[2]

Cell Proliferation Assay (v-sis-transformed BALB/c 3T3 cells)

Objective: To evaluate the antiproliferative activity of this compound on cells where proliferation is driven by the PDGF pathway.

Methodology:

-

v-sis-transformed BALB/c 3T3 cells, which constitutively express a viral oncogene homologous to the PDGF B-chain, are seeded in microtiter plates.

-

The cells are treated with a range of concentrations of this compound.

-

Cell proliferation is assessed after a defined incubation period (e.g., 72 hours) using methods such as the MTT assay or by direct cell counting.

In Vivo Antitumor Activity Assay

Objective: To assess the antitumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Highly tumorigenic v-sis- or human c-sis-transformed BALB/c 3T3 cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[1][2]

-

Once tumors are established, the mice are treated with this compound or a vehicle control, typically via oral gavage or intraperitoneal injection, at well-tolerated doses.[1][2]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised and weighed, and further analysis (e.g., immunohistochemistry) can be performed.[2]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for the in vitro and in vivo characterization of this compound.

Caption: In vitro experimental workflow for this compound.

Caption: In vivo antitumor activity workflow.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the PDGF receptor tyrosine kinase. Its mechanism of action, involving the direct inhibition of receptor autophosphorylation, leads to the effective blockade of downstream signaling pathways that control cell proliferation and growth. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and other targeted therapies for PDGF-driven diseases.

References

- 1. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 53716: An In-depth Technical Guide to its Role in Cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 53716 is a synthetic molecule initially identified as a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. Subsequent research has revealed a broader spectrum of activity, with inhibitory effects on other growth factor signaling pathways, making it a valuable tool for studying cell proliferation and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its anti-proliferative effects, detailed experimental protocols for its use in cell proliferation studies, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily by inhibiting the tyrosine kinase activity of the PDGF receptor. Upon binding of its ligand, PDGF, the receptor dimerizes and autophosphorylates on specific tyrosine residues. This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that lead to cell growth, proliferation, and survival. This compound competitively binds to the ATP-binding site of the PDGF receptor's kinase domain, preventing this autophosphorylation and thereby blocking the initiation of downstream signaling.[1]

Studies have shown that this compound not only inhibits PDGF-induced signaling but also affects pathways stimulated by other growth factors, such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF), albeit with lower potency.[1] This suggests that this compound may have a broader inhibitory profile than initially reported, targeting multiple tyrosine kinases involved in cell proliferation. The primary downstream pathways affected by PDGF receptor activation include the Ras-MAPK and the PI3K/Akt pathways, both of which are critical regulators of cell cycle progression and survival.[2][3][4][5][6][7][8]

Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the reported IC50 values for this compound in inhibiting growth factor-induced DNA synthesis. This quantitative data provides a clear comparison of its potency against different signaling pathways in various cell types.

| Cell Line | Growth Factor | Assay | IC50 (µM) | Reference |

| Rat Aortic Smooth Muscle Cells (RASMC) | PDGF-BB | [³H]-Thymidine Incorporation | ~0.1 | [1] |

| Rat Aortic Smooth Muscle Cells (RASMC) | bFGF | [³H]-Thymidine Incorporation | ~1.0 | [1] |

| Rat Aortic Smooth Muscle Cells (RASMC) | EGF | [³H]-Thymidine Incorporation | ~1.0 | [1] |

| Balb/3T3 Fibroblasts | PDGF-BB | [³H]-Thymidine Incorporation | ~0.2 | [1] |

| Balb/3T3 Fibroblasts | bFGF | [³H]-Thymidine Incorporation | ~0.8 | [1] |

| Balb/3T3 Fibroblasts | EGF | [³H]-Thymidine Incorporation | ~0.8 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in cell proliferation.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cell line of interest (e.g., RASMC, Balb/3T3)

-

Complete culture medium

-

Serum-free culture medium

-

This compound (stock solution in DMSO)

-

Growth factor (e.g., PDGF-BB, bFGF, EGF)

-

[³H]-Thymidine (1 µCi/well)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

0.1 N NaOH

-

Scintillation cocktail

-

96-well culture plates

-

Scintillation counter

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in complete culture medium and allow them to adhere overnight.

-

Wash the cells with serum-free medium and then incubate in serum-free medium for 24-48 hours to synchronize the cells in the G0/G1 phase.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with the desired growth factor (e.g., 10 ng/mL PDGF-BB) for 18-24 hours.

-

Add 1 µCi of [³H]-thymidine to each well and incubate for 4-6 hours.

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the DNA by adding 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 30 minutes.

-

Wash the wells twice with ice-cold 10% TCA.

-

Solubilize the precipitated DNA by adding 100 µL of 0.1 N NaOH to each well and incubating at room temperature for 30 minutes.

-

Transfer the contents of each well to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated into the DNA.

Western Blot Analysis for Phosphorylated Proteins (p-PDGFR, p-ERK, p-Akt)

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

-

Cell line of interest

-

Serum-free culture medium

-

This compound

-

Growth factor (e.g., PDGF-BB)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for p-PDGFR, p-ERK, p-Akt, and total PDGFR, ERK, Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and serum-starve as described in the proliferation assay protocol.

-

Pre-treat cells with this compound or vehicle for 1 hour.

-

Stimulate cells with the growth factor for a short period (e.g., 5-15 minutes).

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line known to be sensitive to PDGF signaling

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle to the respective groups at a predetermined dose and schedule.

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Plot the tumor growth curves for each group to evaluate the efficacy of this compound.

Conclusion

This compound is a valuable research tool for dissecting the signaling pathways involved in cell proliferation. Its ability to inhibit not only the PDGF receptor but also other growth factor-mediated pathways provides a broader context for its anti-proliferative effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into its precise molecular targets and its efficacy in a wider range of cancer models will be crucial for realizing its full therapeutic potential.

References

- 1. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt and MAPK/ERK1/2 signaling pathways are involved in IGF-1-induced VEGF-C upregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of PI3K/AKT and MAPK Pathway through a PDGFRβ-Dependent Feedback Loop Is Involved in Rapamycin Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of CGP 53716: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 53716 is a potent and selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase, a key mediator of cellular proliferation and differentiation. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology.

Introduction

The platelet-derived growth factor (PDGF) and its receptor (PDGFR) signaling pathway play a crucial role in normal physiological processes, including embryonic development and wound healing. However, aberrant activation of this pathway through overexpression of PDGF or its receptor, or through mutations leading to constitutive kinase activity, is implicated in the pathogenesis of various diseases, including cancer, atherosclerosis, and fibrotic disorders. The PDGF receptor is a member of the transmembrane growth factor receptor family with intrinsic protein-tyrosine kinase activity.[1] The v-sis oncogene, for instance, encodes a protein homologous to the B chain of PDGF, and its transforming potential is dependent on the activation of the PDGF receptor tyrosine kinase. This has made the PDGFR an attractive target for therapeutic intervention.

This compound emerged from a class of 2-phenylaminopyrimidine derivatives as a potent and selective inhibitor of the PDGF receptor tyrosine kinase.[1] Its development was driven by the need for targeted therapies that could specifically block the proliferative signals mediated by the PDGF receptor. This document details the preclinical data that established this compound as a significant tool for studying PDGF-mediated cellular processes and as a potential therapeutic agent.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic domain of the PDGF receptor tyrosine kinase. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By blocking this initial event, this compound effectively abrogates the entire signaling pathway, leading to the inhibition of cellular responses such as proliferation, migration, and survival.

Quantitative Data: Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. This compound has been shown to be highly selective for the PDGF receptor tyrosine kinase.

| Kinase Target | IC50 (µM) | Cell Line/System | Reference |

| PDGF Receptor | ~0.1 | In vitro kinase assay | [1] |

| EGF Receptor | >100 | A431 cells | [1] |

| Insulin Receptor | >100 | Rat-1 cells | [1] |

| Insulin-like Growth Factor I Receptor | >100 | NIH 3T3 (LISNc4) cells | [1] |

| Protein Kinase C (PKC) | >100 | In vitro kinase assay | [1] |

| c-Abl Tyrosine Kinase | Not specified, but inhibited | v-abl-transformed PB-3c cells | [2] |

Table 1: Kinase Inhibition Profile of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

PDGF Receptor Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of the PDGF receptor in intact cells.

Cell Line: BALB/c 3T3 cells

Protocol:

-

Culture BALB/c 3T3 cells to near confluence in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Serum-starve the cells for 24 hours in DMEM containing 0.5% FBS to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours at 37°C.

-

Stimulate the cells with recombinant human PDGF-BB (50 ng/mL) for 10 minutes at 37°C.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate the PDGF receptor from the lysates using an anti-PDGF receptor antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect the level of receptor autophosphorylation.

-

Visualize the bands using an appropriate detection system (e.g., enhanced chemiluminescence).

-

To ensure equal loading, the membrane can be stripped and re-probed with an anti-PDGF receptor antibody.

c-fos mRNA Induction Assay

This assay determines the effect of this compound on the PDGF-induced expression of the immediate-early gene c-fos, a downstream target of the PDGF signaling pathway.

Cell Line: BALB/c 3T3 cells

Protocol:

-

Culture and serum-starve BALB/c 3T3 cells as described in the autophosphorylation assay protocol.

-

Pre-incubate the cells with this compound or vehicle for 2 hours.

-

Stimulate the cells with PDGF-BB (50 ng/mL) for 30 minutes.

-

Isolate total RNA from the cells using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).

-

Perform Northern blot analysis: a. Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel. b. Transfer the RNA to a nylon membrane. c. Hybridize the membrane with a radiolabeled c-fos cDNA probe. d. Wash the membrane to remove unbound probe. e. Expose the membrane to X-ray film to visualize the c-fos mRNA band.

-

To normalize for RNA loading, the blot can be stripped and re-probed with a probe for a housekeeping gene (e.g., GAPDH).

Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the antiproliferative effect of this compound on cells that are dependent on the PDGF signaling pathway for growth.

Cell Line: v-sis-transformed BALB/c 3T3 cells

Protocol:

-

Seed v-sis-transformed BALB/c 3T3 cells in 96-well plates at a density of 5 x 10³ cells per well in DMEM with 10% FBS.

-

Allow the cells to attach and grow for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle.

-

Incubate the cells for 48 hours.

-

Pulse-label the cells with [³H]thymidine (1 µCi per well) for the final 4-6 hours of the incubation period.[3]

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with PBS to remove unincorporated [³H]thymidine.

-

Measure the amount of incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]thymidine is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.[4]

Visualizations

Signaling Pathway Diagram

Caption: PDGF Signaling Pathway and Inhibition by this compound.

Experimental Workflow: PDGF Receptor Autophosphorylation Assay

Caption: Workflow for PDGF Receptor Autophosphorylation Assay.

Experimental Workflow: Cell Proliferation ([³H]Thymidine Incorporation) Assay

Caption: Workflow for Cell Proliferation ([³H]Thymidine Incorporation) Assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the PDGF receptor tyrosine kinase. Its ability to specifically block PDGF-mediated signaling has made it an invaluable tool for dissecting the roles of this pathway in both normal physiology and disease. The preclinical data summarized in this guide highlight its potential as a lead compound for the development of targeted therapies for a range of proliferative disorders. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to utilize this compound in their own investigations into PDGF receptor signaling and its role in disease.

References

- 1. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Potent and Selective Inhibition of Protein Tyrosine Kinases by CGP 53716: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the protein tyrosine kinase inhibitor CGP 53716, with a focus on its effects on various protein tyrosine kinases. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support research and development efforts in oncology and related fields.

Quantitative Analysis of Kinase Inhibition

This compound has been demonstrated to be a potent inhibitor of several protein tyrosine kinases, with a marked selectivity for the Platelet-Derived Growth Factor (PDGF) receptor. The following tables summarize the in vitro inhibitory activity of this compound against a panel of protein-tyrosine and protein-serine/threonine kinases.

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Kinases [1]

| Kinase Target | IC50 (μM) |

| PDGF Receptor | ~0.1 |

| v-Abl | 0.6 |

| c-Src | >100 |

| c-Lyn | >100 |

| c-Fgr | >100 |

| Csk | >100 |

| EGF Receptor (intracellular domain) | >100 |

| TPK-IIB | >150 |

Table 2: Inhibitory Activity of this compound against Protein Serine/Threonine Kinases [1]

| Kinase Target | IC50 (μM) |

| Protein Kinase C (PKC) | >100 |

| Phosphorylase Kinase | >100 |

| cAMP-dependent Protein Kinase | >100 |

| cdc2/cyclin B | >100 |

| Casein Kinase 1 (CK1) | >100 |

| Casein Kinase 2 (CK2) | >100 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilized to characterize the inhibitory effects of this compound.

In Vitro PDGF Receptor Autophosphorylation Assay

This assay determines the ability of this compound to inhibit the autophosphorylation of the PDGF receptor in a cell-free system.

Materials:

-

BALB/c 3T3 cells

-

PDGF-BB ligand

-

Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 10% glycerol, 1% Triton X-100, 10 µg/ml aprotinin, 10 µg/ml leupeptin, 1 mM PMSF, 1 mM sodium orthovanadate)

-

Anti-PDGF receptor antibody

-

Protein A-Sepharose beads

-

Kinase Assay Buffer (20 mM Tris-HCl pH 7.5, 10 mM MnCl2)

-

[γ-³²P]ATP

-

SDS-PAGE gels and buffers

-

Phosphorimager

Protocol:

-

Cell Lysis: Quiescent BALB/c 3T3 cells are stimulated with PDGF-BB (50 ng/ml) for 10 minutes at 37°C. Cells are then lysed on ice with Lysis Buffer.

-

Immunoprecipitation: The cell lysate is clarified by centrifugation, and the supernatant is incubated with anti-PDGF receptor antibody for 2 hours at 4°C. Protein A-Sepharose beads are added, and the incubation is continued for another hour. The beads are then washed three times with Lysis Buffer.

-

Kinase Reaction: The immunoprecipitated PDGF receptor is resuspended in Kinase Assay Buffer. This compound at various concentrations is added to the reaction mixture. The kinase reaction is initiated by the addition of [γ-³²P]ATP (10 µCi) and unlabeled ATP (5 µM). The reaction is allowed to proceed for 10 minutes at room temperature.

-

Analysis: The reaction is stopped by the addition of SDS-PAGE sample buffer. The samples are boiled and subjected to SDS-PAGE. The gel is dried and exposed to a phosphorimager screen to visualize the radiolabeled, autophosphorylated PDGF receptor. The intensity of the bands is quantified to determine the IC50 value of this compound.[1]

Cellular PDGF Receptor Autophosphorylation Assay

This assay assesses the effect of this compound on PDGF-induced receptor autophosphorylation in intact cells.

Materials:

-

BALB/c 3T3 cells

-

PDGF-BB ligand

-

This compound

-

Serum-free culture medium

-

Lysis Buffer (as described in 2.1)

-

Anti-phosphotyrosine antibody

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

Protocol:

-

Cell Treatment: Confluent and quiescent BALB/c 3T3 cells are pre-incubated with various concentrations of this compound in serum-free medium for 90 minutes at 37°C.

-

Stimulation: The cells are then stimulated with PDGF-BB (50 ng/ml) for 10 minutes at 37°C.

-

Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed. The total protein concentration of the lysates is determined.

-

Western Blot Analysis: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with an anti-phosphotyrosine antibody to detect the phosphorylated PDGF receptor. The total amount of PDGF receptor can be assessed by stripping and reprobing the membrane with an anti-PDGF receptor antibody.[1]

Cell Proliferation Assay (Crystal Violet Assay)

This assay measures the effect of this compound on cell growth and viability.[2][3][4][5][6]

Materials:

-

v-sis-transformed BALB/c 3T3 cells (or other PDGF-dependent cell line)

-

Culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

0.5% Crystal Violet solution in 25% methanol

-

Solubilization solution (e.g., 10% acetic acid)

-

Microplate reader

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

Fixation: The medium is removed, and the cells are washed with PBS. The cells are then fixed with the fixing solution for 15 minutes at room temperature.

-

Staining: The fixing solution is removed, and the plates are air-dried. The cells are stained with Crystal Violet solution for 20 minutes at room temperature.

-

Washing: The staining solution is removed, and the plates are washed extensively with water to remove excess stain.

-

Solubilization and Quantification: The plates are air-dried, and the bound crystal violet is solubilized by adding the solubilization solution to each well. The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing Molecular Pathways and Experimental Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: PDGF Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for characterizing a protein tyrosine kinase inhibitor.

References

- 1. pnas.org [pnas.org]

- 2. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal violet staining protocol | Abcam [abcam.com]

- 4. clyte.tech [clyte.tech]

- 5. assaygenie.com [assaygenie.com]

- 6. Crystal Violet Staining: A Technique to Visualize Drug-Resistant Cancer Cells Using Colony Formation Assays [jove.com]

CGP 53716's impact on cellular growth signals

An In-depth Technical Guide to the Impact of CGP 53716 on Cellular Growth Signals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase, a critical mediator of cellular growth, proliferation, and migration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on key cellular signaling pathways, and detailed protocols for its experimental application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating PDGF-mediated cellular processes and as a reference for the development of novel therapeutics targeting this pathway.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site on the catalytic domain of the PDGF receptor tyrosine kinase. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. While highly selective for the PDGF receptor, studies have indicated that this compound can also inhibit other tyrosine kinases, such as the basic Fibroblast Growth Factor (bFGF) receptor and the Epidermal Growth Factor (EGF) receptor, albeit at higher concentrations.

Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against various protein tyrosine kinases.

| Kinase Target | IC50 (nM) | Reference |

| PDGFRα | ~10 | [1] |

| PDGFRβ | ~10 | [1] |

| c-Kit | >1000 | [2] |

| VEGFR2 (KDR) | >1000 | [2] |

| FGFR1 | >1000 | [3] |

| EGFR | >1000 | [1][3] |

| Insulin Receptor | >10000 | [4] |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.

Impact on Cellular Signaling Pathways

This compound effectively abrogates PDGF-stimulated signaling pathways that are crucial for cell proliferation and migration. The primary pathway inhibited is the Ras-MAPK (Mitogen-Activated Protein Kinase) cascade.

PDGF Receptor Signaling and Inhibition by this compound

The following diagram illustrates the PDGF signaling pathway and the point of inhibition by this compound.

Caption: PDGF signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on cellular growth signals.

In Vitro PDGF Receptor Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of the PDGF receptor.

Caption: Workflow for an in vitro PDGF receptor kinase assay.

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

Phosphocellulose paper

-

85% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant PDGFRβ kinase with each dilution of this compound. Incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and the peptide substrate. Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding 85% phosphoric acid.

-

Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

-

Wash the paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Transfer the paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of this compound on the proliferation of vascular smooth muscle cells (VSMCs) in response to PDGF stimulation.[5]

Caption: Workflow for a BrdU cell proliferation assay.

Materials:

-

Rat Aortic Smooth Muscle Cells (RASMCs)

-

DMEM with 10% FBS

-

Serum-free DMEM

-

PDGF-BB

-

This compound

-

BrdU Cell Proliferation ELISA Kit

-

Microplate reader

Procedure:

-

Seed RASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Wash the cells with PBS and replace the medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 20 ng/mL of PDGF-BB and incubate for 24 hours.

-

Add the BrdU labeling solution to each well and incubate for an additional 2 hours.

-

Remove the labeling medium, and fix and denature the cells according to the kit manufacturer's protocol.

-

Add the anti-BrdU-POD antibody and incubate as recommended.

-

Wash the wells and add the substrate solution.

-

Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis of PDGFR and MAPK Phosphorylation

This protocol details the detection of phosphorylated PDGFR and ERK (MAPK) in response to PDGF stimulation and inhibition by this compound.[3]

Materials:

-

RASMCs

-

PDGF-BB

-

This compound

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies:

-

Phospho-PDGFRβ (Tyr751)

-

Total PDGFRβ

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Culture RASMCs to 80-90% confluency and serum-starve for 24 hours.

-

Pre-treat cells with this compound (1 µM) for 1 hour.

-

Stimulate with PDGF-BB (20 ng/mL) for 10 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

This compound is a valuable pharmacological tool for the study of PDGF receptor-mediated signaling in cellular growth and proliferation. Its high potency and selectivity for the PDGF receptor make it an excellent choice for in vitro and in vivo studies aimed at elucidating the role of this pathway in both normal physiology and disease states. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments utilizing this compound, ultimately contributing to a deeper understanding of cellular growth control and the development of targeted therapies.

References

- 1. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of CGP 53716: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 53716 is a potent and selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[1] This document provides a comprehensive technical overview of the preliminary in vitro and in vivo studies involving this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and vascular proliferative diseases.

Core Mechanism of Action

This compound exerts its biological effects through the specific inhibition of the PDGF receptor, a key mediator of cellular processes such as growth, proliferation, and migration. The binding of PDGF ligands (e.g., PDGF-AA, PDGF-BB) to the extracellular domain of the PDGF receptor (PDGFR) induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of events that ultimately lead to a cellular response.

This compound competitively binds to the ATP-binding site of the PDGFR tyrosine kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively abrogates the downstream signaling cascade, leading to the inhibition of PDGF-mediated cellular responses.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative findings from preliminary studies.

| Target | Assay Type | Cell Line/System | IC50 Value | Reference |

| PDGF Receptor | In Vitro Kinase Assay | Purified Enzyme | ~30 nM | [2] |

| PDGF-dependent DNA Synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC) | ~0.1 µM | [3] |

| PDGF-dependent DNA Synthesis | Thymidine Incorporation | Balb/3T3 Fibroblasts | ~0.1 µM | [3] |

| bFGF-dependent DNA Synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC) | ~0.3 µM | [3] |

| EGF-dependent DNA Synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC) | ~0.4 µM | [3] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Growth Factor | Assay Type | Inhibition | Concentration | Reference |

| RASMC | PDGF-BB | Receptor Autophosphorylation | Complete Blockade | 1 µM | [3] |

| 3T3 Fibroblasts | PDGF-BB | Receptor Autophosphorylation | Complete Blockade | 1 µM | [3] |

| RASMC | PDGF-BB | MAP Kinase Phosphorylation | Inhibition | 1 µM | [3] |

| RASMC | PDGF-BB | c-Fos Protein Expression | Inhibition | 1 µM | [3] |

Table 2: Inhibition of Downstream Signaling Events by this compound

Experimental Protocols

In Vitro PDGF Receptor Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of the purified PDGF receptor.

Materials:

-

Purified recombinant PDGF receptor kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

[γ-³²P]ATP

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Filter paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, purified PDGF receptor kinase domain, and the poly(Glu, Tyr) substrate.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and immersing it in 10% TCA.

-

Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the PDGF receptor kinase activity.

Cell-Based PDGF Receptor Autophosphorylation Assay

This assay assesses the effect of this compound on the autophosphorylation of the PDGF receptor in intact cells.

Materials:

-

Cell line expressing PDGF receptors (e.g., Rat Aortic Smooth Muscle Cells - RASMC, Balb/3T3 fibroblasts)

-

Serum-free cell culture medium

-

PDGF-BB ligand

-

This compound

-

Lysis buffer (containing phosphatase and protease inhibitors)

-

Anti-phosphotyrosine antibody

-

Anti-PDGF receptor antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture the cells to near confluence and then serum-starve them for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate the PDGF receptor from the lysates using an anti-PDGF receptor antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect the level of receptor autophosphorylation.

-

Normalize the results by probing the same membrane with an anti-PDGF receptor antibody.

Cell Proliferation Assay (Thymidine Incorporation)

This assay measures the inhibitory effect of this compound on growth factor-induced cell proliferation.

Materials:

-

Cell line of interest (e.g., RASMC, Balb/3T3 fibroblasts)

-

Cell culture medium

-

Growth factors (PDGF-BB, bFGF, EGF)

-

This compound

-

[³H]Thymidine

-

Cell harvester

-

Scintillation counter

Protocol:

-

Seed the cells in 96-well plates and allow them to adhere.

-

Synchronize the cells by serum starvation for 24-48 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with the desired growth factor (e.g., PDGF-BB at 30 ng/mL).

-

After 18-24 hours of stimulation, add [³H]Thymidine to each well and incubate for an additional 4-6 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the amount of incorporated [³H]Thymidine using a scintillation counter.

-

Determine the concentration-dependent inhibition of DNA synthesis and calculate the IC50 value.

Western Blot Analysis of MAP Kinase Phosphorylation and c-Fos Expression

This method is used to assess the impact of this compound on downstream signaling molecules.

Materials:

-

Cell line (e.g., RASMC)

-

Serum-free medium

-

PDGF-BB

-

This compound

-

Lysis buffer

-

Antibodies against phospho-MAPK (p42/p44), total MAPK, and c-Fos

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Serum-starve the cells as described previously.

-

Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.

-

Stimulate the cells with PDGF-BB for the appropriate duration (e.g., 5-15 minutes for MAP kinase phosphorylation, 1-2 hours for c-Fos expression).

-

Lyse the cells and collect the protein lysates.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with the primary antibodies of interest (anti-phospho-MAPK or anti-c-Fos).

-

Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MAPK.

In Vivo Antitumor Activity Assay (v-sis-transformed BALB/c 3T3 Xenograft Model)

This assay evaluates the in vivo efficacy of this compound in a tumor model driven by PDGF receptor activation.

Materials:

-

v-sis-transformed BALB/c 3T3 cells

-

BALB/c nude mice

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Inject v-sis-transformed BALB/c 3T3 cells subcutaneously into the flank of nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound or vehicle control to the mice according to a defined dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (length × width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Visualizations

Signaling Pathway Diagram

Caption: PDGF Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Inhibitor Screening

Caption: Workflow for in vitro screening of tyrosine kinase inhibitors.

Logical Relationship: From In Vitro Efficacy to In Vivo Antitumor Activity

Caption: Logical progression from in vitro findings to in vivo validation.

References

Methodological & Application

Application Notes and Protocols for CGP 53716 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 53716 is a potent and selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[1][2] As a member of the 2-phenylaminopyrimidine class of compounds, it exerts its effects by blocking the autophosphorylation of the PDGF receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation, migration, and survival.[1][3] While it demonstrates high selectivity for the PDGF receptor, some studies have indicated potential inhibitory effects on other growth factor pathways, such as those mediated by the basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF), albeit at higher concentrations.[4] These characteristics make this compound a valuable tool for investigating the role of PDGF signaling in various physiological and pathological processes, including cancer and vascular diseases.

This document provides detailed application notes and protocols for the effective use of this compound in a range of common cell culture experiments.

Mechanism of Action: Inhibition of PDGF Receptor Signaling

The binding of PDGF to its receptor (PDGFR) induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, leading to the activation of downstream pathways such as the Ras-MAPK and PI3K-Akt pathways. These pathways are central to the regulation of cell growth, proliferation, and migration. This compound competitively binds to the ATP-binding site of the PDGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.

Data Presentation: Inhibitory Concentrations of this compound

The following table summarizes the reported IC50 values for this compound in various experimental settings. These values can serve as a starting point for determining the optimal working concentration for your specific cell type and assay.

| Target/Process | Cell Line/System | IC50 Value | Reference |

| PDGF Receptor Autophosphorylation | BALB/c 3T3 cells | 0.03 - 0.1 µM | [1] |

| PDGF-induced Tyrosine Phosphorylation | BALB/c 3T3 cells | ~0.1 µM | [1] |

| PDGF-BB-induced DNA Synthesis | Rat Aortic Smooth Muscle Cells (RASMC) | Concentration-dependent inhibition | [4] |

| PDGF-BB-induced DNA Synthesis | Balb/3T3 Fibroblasts | Concentration-dependent inhibition | [4] |

| bFGF-induced DNA Synthesis | RASMC and Balb/3T3 | 2- to 4-fold less sensitive than PDGF-BB | [4] |

| EGF-induced DNA Synthesis | RASMC and Balb/3T3 | 2- to 4-fold less sensitive than PDGF-BB | [4] |

| PDGF-mediated cell growth | v-sis-transformed BALB/c 3T3 cells | ~30-fold more potent than on other cell lines | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Gently vortex or sonicate briefly to ensure complete dissolution.

-